molecular formula C9H7F3O4S B3089083 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid CAS No. 118939-17-6

4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid

Cat. No.: B3089083
CAS No.: 118939-17-6
M. Wt: 268.21 g/mol
InChI Key: NCJTZIGOMMCULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C9H7F3O4S and a molecular weight of 268.21 g/mol It is known for its unique chemical structure, which includes a methanesulfonyl group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

The synthesis of 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-nitro-4-methanesulfonyl toluene with acetic acid and other reagents under controlled conditions . The reaction conditions typically include a high-pressure environment and elevated temperatures to facilitate the desired chemical transformations. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the context of its application .

Comparison with Similar Compounds

4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-methylsulfonyl-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4S/c1-17(15,16)5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJTZIGOMMCULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid
Reactant of Route 2
4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.